1-(3-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile
Overview
Description
“1-(3-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile” is a chemical compound with the molecular formula C12H10F3N . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H10F3N/c13-12(14,15)10-4-1-3-9(7-10)11(8-16)5-2-6-11/h1,3-4,7H,2,5-6H2 .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 225.21 . .Scientific Research Applications
Chemical Reactions and Synthesis
1-(3-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile plays a role in various chemical synthesis and reactions. For instance, studies have explored its behavior in kinetic and thermodynamic reactions. Bernasconi et al. (2004) investigated the deprotonation of pentacarbonyl[(3-diethylamino-2,4-dimethyl)cyclobut-2-ene-1-ylidene]chromium and its derivatives, providing insights into the effect of antiaromaticity on these reactions (Bernasconi, Ruddat, Wenzel, & Fischer, 2004). Similarly, Desmaison et al. (2012) studied the reaction of 1,2-bis(trifluoromethyl)ethene-1,2-dicarbonitrile with vinyl ethers, revealing the formation of cyclobutanes and other adducts, which are significant in understanding cycloaddition chemistry (Desmaison, Huisgen, & Nöth, 2012).
Photochemical and Polymerization Studies
Research has also delved into the photochemical properties of compounds related to this compound. Mella et al. (1991) explored the photochemical reaction between 1-naphthalenecarbonitrile and arylalkenes, which is relevant for understanding photodimerization processes (Mella, Fasani, & Albini, 1991). Additionally, Sonoda et al. (2009) investigated the photodimerization and photopolymerization of diphenylhexatriene crystals, which is pertinent to the study of fluorine chemistry and its applications in materials science (Sonoda, Goto, Tsuzuki, Akiyama, & Tamaoki, 2009).
Structural Analysis and Characterization
Understanding the structure and properties of compounds like this compound is crucial for their application in scientific research. Liu et al. (2013) conducted a crystal structure analysis of a related compound, which contributes to the broader understanding of such chemicals (Liu, Chen, Sun, & Wu, 2013). Research on the crystal structure and reactions of similar compounds aids in the development of new materials and pharmaceuticals.
Safety and Hazards
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N/c13-12(14,15)10-4-1-3-9(7-10)11(8-16)5-2-6-11/h1,3-4,7H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXWRFGWGJDQAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625533 | |
Record name | 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29786-43-4 | |
Record name | 1-[3-(Trifluoromethyl)phenyl]cyclobutanecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29786-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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